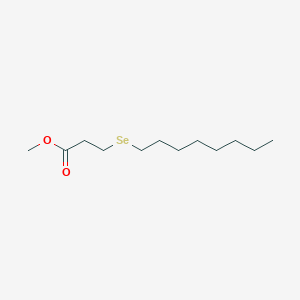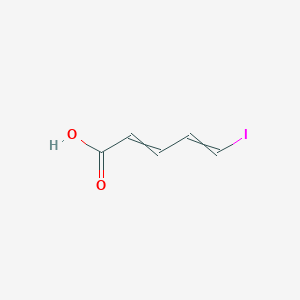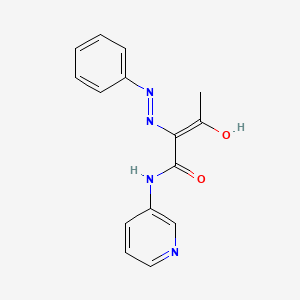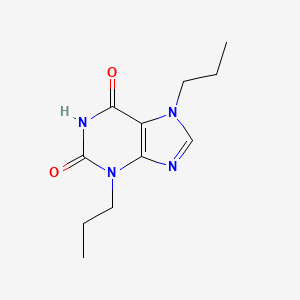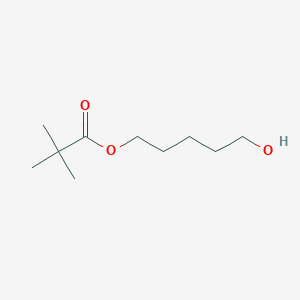![molecular formula C18H18O3 B14270333 Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- CAS No. 135547-25-0](/img/structure/B14270333.png)
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- is an organic compound with the molecular formula C18H18O3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- typically involves the reaction of appropriate phenolic precursors with propenylating agents under controlled conditions. One common method involves the use of phenol derivatives and allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to corresponding hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl groups, facilitated by the electron-donating nature of the phenolic groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism of action of Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The propenyl groups may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Phenol, 4-(2-propenyl)-:
Uniqueness
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- is unique due to its combination of phenolic hydroxyl groups and propenyl substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
135547-25-0 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-(3-hydroxy-4-prop-2-enylphenoxy)-5-prop-2-enylphenol |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-7-10-18(17(20)11-13)21-15-9-8-14(6-4-2)16(19)12-15/h3-4,7-12,19-20H,1-2,5-6H2 |
Clé InChI |
ZCILODAAHLISPY-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=C(C=C1)OC2=CC(=C(C=C2)CC=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


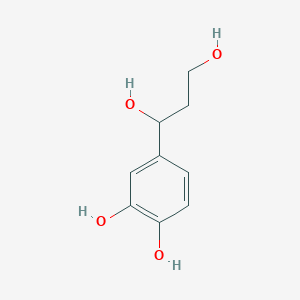
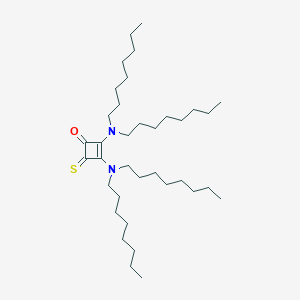
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)

